molecular formula C15H11BrFNO B5225907 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one

Cat. No. B5225907
M. Wt: 320.16 g/mol
InChI Key: NTXJZQOYBQSUBF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of COX-2 and LOX enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one in lab experiments is its versatility. It can be easily synthesized and modified to produce various derivatives with different properties. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
However, there are also some limitations associated with the use of 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.

Future Directions

There are several future directions that can be explored in the field of 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one research. One of the main directions is to further investigate its mechanism of action and identify its molecular targets. This can help to optimize its therapeutic efficacy and reduce its potential side effects.
Another direction is to explore its potential applications in combination therapy. Studies have shown that 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one can synergize with other anticancer drugs, such as cisplatin and doxorubicin, to enhance their therapeutic efficacy.
Finally, there is also a need to explore its potential applications in other fields, such as agriculture and material science. Studies have shown that 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one can be used as a herbicide and as a precursor for the synthesis of various materials, including polymers and dyes.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 4-bromobenzaldehyde with 2-fluoroaniline in the presence of a base catalyst, such as potassium carbonate, to form 4-bromo-2-fluoroacetophenone. This intermediate product is then subjected to a Claisen-Schmidt condensation reaction with acetone to yield the final product, 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one.

Scientific Research Applications

1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to exhibit antimicrobial activity against various bacteria and fungi.
In the field of agriculture, 1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one has been found to possess herbicidal properties. Studies have shown that it can effectively control the growth of various weeds, including grassy and broadleaf weeds.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXJZQOYBQSUBF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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